molecular formula C22H24N2O5S B2695241 N-(2-(benzofuran-2-yl)-2-methoxyethyl)-4-(pyrrolidin-1-ylsulfonyl)benzamide CAS No. 2034556-12-0

N-(2-(benzofuran-2-yl)-2-methoxyethyl)-4-(pyrrolidin-1-ylsulfonyl)benzamide

Cat. No. B2695241
CAS RN: 2034556-12-0
M. Wt: 428.5
InChI Key: HZMGFUIDSKNSKL-UHFFFAOYSA-N
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Description

N-(2-(benzofuran-2-yl)-2-methoxyethyl)-4-(pyrrolidin-1-ylsulfonyl)benzamide, also known as BPN14770, is a novel small molecule drug that has shown promising results in preclinical studies for the treatment of Alzheimer's disease and other neurological disorders.

Scientific Research Applications

Pharmacological Characterization

The compound 2-Methyl-N-((2′-(pyrrolidin-1-ylsulfonyl)biphenyl-4-yl)methyl)propan-1-amine (PF-04455242), which is structurally similar to the queried compound, has been studied for its affinity as a κ-opioid receptor (KOR) antagonist. It shows potential for the treatment of depression and addiction disorders due to its high affinity for human, rat, and mouse KORs and selectivity in vivo (Grimwood et al., 2011).

Improved Synthesis Process

Research has been conducted on improving the synthesis process of related compounds, such as 2-Hydroxy-N-(pyridin-4-yl)benzamide. This research is significant for developing efficient and controllable synthetic routes for similar benzamide compounds (Dian, 2010).

Neuroleptic Activity

Benzamides, including compounds like cis-N-(1-benzyl-2-methylpyrrolidin-3-yl)-5-chloro-2-methoxy-4-(methylamino)benzamide, have been synthesized and evaluated for their neuroleptic activity. These compounds have potential applications in the treatment of psychosis (Iwanami et al., 1981).

Enantioselective Synthesis

Enantioselective synthesis methods have been developed for related compounds, demonstrating the potential for creating specific isomers of benzamide derivatives. This is important for the pharmaceutical applications where stereochemistry plays a crucial role (Calvez et al., 1998).

Histone Deacetylase Inhibition

The compound N-(2-aminophenyl)-4-[(4-pyridin-3-ylpyrimidin-2-ylamino)methyl]benzamide (MGCD0103) is an example of a histone deacetylase (HDAC) inhibitor with potential anticancer applications. This highlights the role of benzamide derivatives in epigenetic regulation and cancer therapy (Zhou et al., 2008).

properties

IUPAC Name

N-[2-(1-benzofuran-2-yl)-2-methoxyethyl]-4-pyrrolidin-1-ylsulfonylbenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H24N2O5S/c1-28-21(20-14-17-6-2-3-7-19(17)29-20)15-23-22(25)16-8-10-18(11-9-16)30(26,27)24-12-4-5-13-24/h2-3,6-11,14,21H,4-5,12-13,15H2,1H3,(H,23,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HZMGFUIDSKNSKL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(CNC(=O)C1=CC=C(C=C1)S(=O)(=O)N2CCCC2)C3=CC4=CC=CC=C4O3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H24N2O5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

428.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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